molecular formula C8H11BrN2O2 B11782717 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol

2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol

Cat. No.: B11782717
M. Wt: 247.09 g/mol
InChI Key: BTNVASSFDJLZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxypyridin-2-ylmethanol, followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The choice of reagents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 2-Amino-6-methoxypyridine
  • 5-Bromo-2-methoxypyridine

Comparison

Compared to similar compounds, 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H11BrN2O2/c1-13-7-3-2-5(6(12)4-10)11-8(7)9/h2-3,6,12H,4,10H2,1H3

InChI Key

BTNVASSFDJLZEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(CN)O)Br

Origin of Product

United States

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